4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes an aminoethyl group, a dimethylbenzene ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzene derivatives and amines.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality standards.
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(1R)-1-Aminoethyl]-N-4-pyridinyl-cyclohexanecarboxamide: This compound shares a similar aminoethyl group but has a different aromatic ring structure.
N,N-Dimethylbenzene-1-sulfonamide: This compound lacks the aminoethyl group but has a similar sulfonamide structure.
Uniqueness
4-[(1R)-1-Aminoethyl]-N,N-dimethylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N2O2S |
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Molecular Weight |
228.31 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H16N2O2S/c1-8(11)9-4-6-10(7-5-9)15(13,14)12(2)3/h4-8H,11H2,1-3H3/t8-/m1/s1 |
InChI Key |
WCMBYFGFGNENKB-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)N(C)C)N |
Origin of Product |
United States |
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